molecular formula C10H20N2O2 B12414015 tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3

Cat. No.: B12414015
M. Wt: 203.30 g/mol
InChI Key: BKITXDSDJGOXPN-NJRXSWGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3: is a deuterated derivative of a carbamate compound. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and pharmacokinetics due to the presence of deuterium, a stable isotope of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the tert-butyl carbamate group: This step usually involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can also occur, potentially affecting the carbamate group.

    Substitution: Nucleophilic or electrophilic substitution reactions may take place, especially at the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Isotope Labeling: Used in studies involving isotope effects and reaction mechanisms.

    Spectroscopy: Deuterated compounds are valuable in NMR spectroscopy for reducing background signals.

Biology

    Metabolic Studies: Helps in tracing metabolic pathways and understanding the fate of drugs in biological systems.

Medicine

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Development: Deuterated drugs may have improved pharmacological properties.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 depends on its specific application. In pharmacokinetics, for example, the deuterium atoms can alter the metabolic stability of the compound, leading to changes in its biological activity. The molecular targets and pathways involved would be specific to the compound’s use in a particular context.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate: The non-deuterated version of the compound.

    tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d2: A partially deuterated version.

Uniqueness

The presence of deuterium in tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 makes it unique compared to its non-deuterated or partially deuterated counterparts. Deuterium can influence the compound’s physical, chemical, and biological properties, making it valuable for specific scientific applications.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

203.30 g/mol

IUPAC Name

tert-butyl N-[(3R,4R)-4-(trideuteriomethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1/i1D3

InChI Key

BKITXDSDJGOXPN-NJRXSWGXSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1CNC[C@@H]1NC(=O)OC(C)(C)C

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.